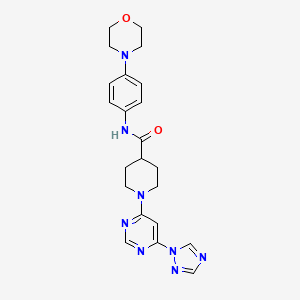

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O2/c31-22(27-18-1-3-19(4-2-18)28-9-11-32-12-10-28)17-5-7-29(8-6-17)20-13-21(25-15-24-20)30-16-23-14-26-30/h1-4,13-17H,5-12H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVQLBBLMVEORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC=NC(=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound features:

- A triazole ring fused with a pyrimidine ring.

- A piperidine moiety linked to a morpholinophenyl group.

This unique combination of structural elements may contribute to its diverse biological activities.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Cellular Pathway Modulation : It may interfere with various cellular pathways, potentially inducing apoptosis in cancer cells or inhibiting microbial growth.

- Antiviral Activity : Similar compounds have shown promise as antiviral agents, suggesting that this compound could also exhibit such properties.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Antiviral | Potential efficacy against viral infections, particularly in inhibiting replication. |

| Anticancer | Induction of apoptosis in cancer cell lines through modulation of signaling pathways. |

| Antimicrobial | Inhibition of bacterial and fungal growth, indicating potential as an antimicrobial agent. |

| Enzyme Inhibition | Specific inhibition of enzymes involved in critical cellular processes. |

Antiviral Studies

Research indicates that derivatives containing triazole and pyrimidine rings exhibit significant antiviral activity. For example:

- A study demonstrated that related compounds reduced the replication of respiratory syncytial virus (RSV) at micromolar concentrations, with EC50 values ranging from 5–28 μM .

Anticancer Activity

In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines:

- One study reported that a triazole-pyrimidine hybrid compound exhibited an IC50 value of 9.19 μM against cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential efficacy:

Q & A

Q. Yield Optimization Strategies :

- Use excess triazole (1.5–2 eq) to drive pyrimidine substitution .

- Monitor reaction progress via TLC or LC-MS to minimize side products .

- Employ microwave-assisted synthesis for accelerated coupling steps .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer :

Critical analytical techniques include:

- 1H/13C NMR : Verify aromatic protons (δ 8.1–8.5 ppm for pyrimidine-triazole), piperidine CH2 signals (δ 2.5–3.5 ppm), and morpholine protons (δ 3.6–3.8 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. Methodological Answer :

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB structures) to identify binding affinities. The pyrimidine-triazole moiety may target ATP-binding pockets .

- QSAR Modeling : Correlate substituent electronegativity (e.g., morpholine’s electron-rich oxygen) with predicted activity against cancer or inflammatory targets .

- ADMET Prediction : Use SwissADME to assess bioavailability; the morpholine group enhances solubility but may reduce BBB penetration .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Q. Methodological Answer :

- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase IC50) with cell-based viability assays (e.g., MTT) to rule out false positives .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Purity Reassessment : Repurify the compound via preparative HPLC if initial purity is <95% .

Advanced: How does the morpholine group influence physicochemical and binding properties?

Q. Methodological Answer :

- Solubility : Morpholine’s oxygen improves aqueous solubility (logP reduction by ~0.5 units) compared to non-polar analogs .

- Binding Interactions : The morpholine oxygen forms hydrogen bonds with Asp/Lys residues in kinase targets (e.g., PI3Kα), as shown in docking studies .

- Metabolic Stability : Morpholine reduces hepatic clearance in microsome assays compared to piperazine analogs .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Methodological Answer :

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

- Catalyst Recycling : Optimize Pd-catalyzed coupling steps using immobilized catalysts (e.g., Pd/C) to reduce metal contamination .

- Process Control : Implement PAT (Process Analytical Technology) to monitor intermediates in real time .

Advanced: How does the piperidine ring conformation affect target engagement?

Q. Methodological Answer :

- Chair vs. Boat Conformation : X-ray crystallography of analogs shows chair conformations enhance binding to rigid enzyme pockets (e.g., carbonic anhydrase) .

- N-Methylation : Adding methyl groups to the piperidine nitrogen alters ring puckering, modulating selectivity for serotonin receptors .

Advanced: How can metabolic stability be improved without compromising activity?

Q. Methodological Answer :

- Isotere Replacement : Substitute triazole with oxadiazole to reduce CYP3A4-mediated oxidation .

- Deuterium Labeling : Introduce deuterium at labile C-H positions (e.g., pyrimidine C-H) to slow metabolism .

- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .

Basic: What spectroscopic techniques differentiate this compound from analogs?

Q. Methodological Answer :

- IR Spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N stretch (~1450 cm⁻¹) distinguish it from ester or ketone analogs .

- 13C NMR : Morpholine carbons (δ 45–50 ppm) vs. piperazine (δ 40–45 ppm) .

Advanced: How can polypharmacology risks be assessed during lead optimization?

Q. Methodological Answer :

- Broad-Panel Screening : Use Eurofins CEREP panels to assess off-target binding (e.g., hERG, dopamine receptors) .

- Crystallography : Resolve co-crystal structures to confirm binding mode specificity .

- Transcriptomics : Treat cell lines and analyze RNA-seq data for unintended pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.